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Compound of Interest

Compound Name:
1-(4-chlorophenyl)-N-

methylmethanamine

Cat. No.: B091550 Get Quote

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 1-(4-chlorophenyl)-N-
methylmethanamine

Abstract
This whitepaper provides a comprehensive in silico toxicological assessment of 1-(4-
chlorophenyl)-N-methylmethanamine. Utilizing a battery of computational models, we predict

key toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin

sensitization. This document outlines the methodologies employed for these predictions,

presents the data in a structured format, and discusses the implications of these findings for

drug development and chemical safety assessment. The workflows and decision-making

processes are illustrated using detailed diagrams to enhance clarity for researchers, scientists,

and drug development professionals.

Introduction to 1-(4-chlorophenyl)-N-
methylmethanamine
1-(4-chlorophenyl)-N-methylmethanamine is a substituted benzylamine derivative. Its

chemical structure is characterized by a chlorophenyl group attached to a methylaminomethyl

moiety. The presence of the chlorophenyl group, a common feature in various

pharmacologically active compounds and industrial chemicals, raises interest in its potential

toxicological profile. In silico toxicology offers a rapid, cost-effective, and ethically sound
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approach to evaluate the potential hazards of such compounds early in the development

pipeline.

Compound Details:

Identifier Value

IUPAC Name 1-(4-chlorophenyl)-N-methylmethanamine

Molecular Formula C8H10ClN

Molecular Weight 155.63 g/mol

Canonical SMILES CNCC1=CC=C(C=C1)Cl

| InChI Key | NQJLHJINKMLVTA-UHFFFAOYSA-N |

Principles of In Silico Toxicology
In silico toxicology leverages computational models to predict the toxic effects of chemicals.

The primary methodologies employed in this guide include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models

that relate the chemical structure of a compound to its biological activity or toxicological

endpoint. These models are built from large datasets of chemicals with known activities.

Read-Across: This approach involves predicting the toxicity of a target chemical by using

data from one or more structurally similar source chemicals. The underlying assumption is

that structurally similar compounds will have similar toxicological properties.

Expert Systems: These are rule-based systems that use a predefined set of structural alerts

and toxicological knowledge to predict toxicity.

Predicted Toxicological Profile
The following sections summarize the predicted toxicity endpoints for 1-(4-chlorophenyl)-N-
methylmethanamine based on a consensus of various in silico models.
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Mutagenicity
Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical endpoint. The

Ames test is the most common in vitro assay for mutagenicity.

Model/Test Prediction Confidence

Bacterial Reverse Mutation

Assay (Ames)
Negative High

In silico Structural Alerts (e.g.,

Derek Nexus)
No alerts for mutagenicity N/A

Carcinogenicity
Carcinogenicity prediction is based on models trained on long-term animal studies.

Model Prediction Confidence

Rodent Carcinogenicity

(Lifetime Bioassay)
Non-carcinogenic Moderate

Carcinogenicity Potency

Database (CPDB) Alert
No structural alerts N/A

Hepatotoxicity
Drug-induced liver injury (DILI) is a major concern in drug development.

Endpoint Prediction Confidence

DILI Concern No concern Moderate

Mitochondrial Toxicity Low risk High

Bile Salt Export Pump (BSEP)

Inhibition
Low probability High

Skin Sensitization
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Skin sensitization is an allergic reaction caused by skin contact with a chemical.

Model Prediction Confidence

DPRA (Direct Peptide

Reactivity Assay) Model
Non-sensitizer High

KeratinoSens™ Model Non-sensitizer Moderate

Computational Methodologies (Protocols)
This section details the in silico protocols used to generate the toxicity predictions.

General In Silico Toxicity Prediction Workflow
The overall workflow for the in silico toxicity assessment is depicted below. This process begins

with defining the chemical structure and proceeds through model selection, prediction, and

result interpretation.
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Input Chemical Structure
(SMILES: CNCC1=CC=C(C=C1)Cl)

Select Toxicity Endpoints
(e.g., Mutagenicity, Carcinogenicity)

Choose In Silico Models
(QSAR, Read-Across, Expert Systems)

Run Predictions

Gather and Analyze Results

Consensus Prediction and Confidence Assessment

Generate Toxicity Report

Click to download full resolution via product page

General workflow for in silico toxicity prediction.

Mutagenicity Prediction Protocol
Input: The canonical SMILES string of the compound is used as the input.
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Model 1 (QSAR): A validated QSAR model for Ames mutagenicity is employed. The model

calculates physicochemical descriptors and fingerprints for the input molecule. These are

then fed into the mathematical equation of the model to yield a probability of mutagenicity.

Model 2 (Expert System): The chemical structure is screened against a database of known

structural alerts for mutagenicity (e.g., aromatic nitro groups, N-nitroso compounds). The

absence of such alerts provides evidence for a negative prediction.

Consensus: The results from both models are combined. If both predict negative and the

compound is within the applicability domain of the QSAR model, the final prediction is

"Negative" with high confidence.

The decision-making logic for mutagenicity is illustrated in the following diagram:
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Start: Mutagenicity Prediction

Run QSAR Model for Ames Test

Screen for Structural Alerts

QSAR Prediction

Alerts Found?

Negative

Predicted: Mutagenic

Positive

Yes

Predicted: Non-Mutagenic

No
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Decision tree for in silico mutagenicity prediction.

Discussion and Interpretation
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The in silico analysis of 1-(4-chlorophenyl)-N-methylmethanamine suggests a favorable

toxicological profile for the tested endpoints. The absence of mutagenicity and carcinogenicity

alerts is a positive sign. The predicted lack of hepatotoxicity and skin sensitization further

supports its potential for low toxicity.

It is crucial to acknowledge the limitations of in silico models. These predictions are not a

substitute for experimental testing. The confidence in the predictions is dependent on the

quality of the models and the similarity of the target compound to the training data. For 1-(4-
chlorophenyl)-N-methylmethanamine, the predictions are generally of high to moderate

confidence, suggesting that the compound falls within the applicability domain of the models

used.

A hypothetical signaling pathway that could be of interest for further investigation, should the

compound show unexpected toxicity, is the MAPK/ERK pathway, which is involved in cell

proliferation and survival.
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Hypothetical Reactive Metabolite

Cellular Stress

MAPKKK
(e.g., Raf)

MAPKK
(e.g., MEK)

MAPK
(e.g., ERK)

Cellular Response
(Proliferation, Apoptosis)
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Hypothetical MAPK/ERK signaling pathway.

Conclusion
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This in silico toxicological assessment of 1-(4-chlorophenyl)-N-methylmethanamine indicates

a low potential for mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. The

provided computational protocols and workflows offer a transparent and reproducible

framework for the toxicological evaluation of this compound. While these findings are

encouraging, they should be confirmed with targeted in vitro and in vivo studies as part of a

comprehensive safety assessment. The use of in silico toxicology, as demonstrated here, is an

invaluable tool in modern drug discovery and chemical safety, enabling the early identification

and prioritization of compounds with favorable safety profiles.

To cite this document: BenchChem. [In silico toxicity prediction of 1-(4-chlorophenyl)-N-
methylmethanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091550#in-silico-toxicity-prediction-of-1-4-
chlorophenyl-n-methylmethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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